molecular formula C25H21FN2O3S B3869063 ETHYL (2Z)-2-[(2-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-[(1E)-2-PHENYLETHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-[(2-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-[(1E)-2-PHENYLETHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B3869063
M. Wt: 448.5 g/mol
InChI Key: MIRIQQBJBUKFJZ-TWGYAANKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL (2Z)-2-[(2-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-[(1E)-2-PHENYLETHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as a fluorophenyl group, a phenylethenyl group, and an ethyl ester group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-[(2-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-[(1E)-2-PHENYLETHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of a thiourea derivative with a haloketone under basic conditions.

    Pyrimidine Ring Formation: The thiazole intermediate is then reacted with a suitable nitrile or amidine to form the fused pyrimidine ring.

    Introduction of Substituents: The various substituents, such as the fluorophenyl group and the phenylethenyl group, are introduced through electrophilic aromatic substitution or cross-coupling reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2Z)-2-[(2-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-[(1E)-2-PHENYLETHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Halogens, alkyl halides, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

ETHYL (2Z)-2-[(2-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-[(1E)-2-PHENYLETHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Research: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-[(2-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-[(1E)-2-PHENYLETHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL (2Z)-2-[(2-CHLOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-[(1E)-2-PHENYLETHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
  • **ETHYL (2Z)-2-[(2-BROMOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-[(1E)-2-PHENYLETHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL (2Z)-2-[(2-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-[(1E)-2-PHENYLETHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substituents, such as the fluorophenyl group, which can impart unique chemical and biological properties compared to its analogs with different substituents.

Properties

IUPAC Name

ethyl (2Z)-2-[(2-fluorophenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O3S/c1-3-31-24(30)22-16(2)27-25-28(20(22)14-13-17-9-5-4-6-10-17)23(29)21(32-25)15-18-11-7-8-12-19(18)26/h4-15,20H,3H2,1-2H3/b14-13+,21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRIQQBJBUKFJZ-TWGYAANKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC=CC=C4F)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C/C4=CC=CC=C4F)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL (2Z)-2-[(2-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-[(1E)-2-PHENYLETHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL (2Z)-2-[(2-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-[(1E)-2-PHENYLETHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL (2Z)-2-[(2-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-[(1E)-2-PHENYLETHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL (2Z)-2-[(2-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-[(1E)-2-PHENYLETHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL (2Z)-2-[(2-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-[(1E)-2-PHENYLETHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL (2Z)-2-[(2-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-[(1E)-2-PHENYLETHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

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